Kinetic Modeling Identifiability: [18F]FEPPA Demonstrates Superior Outcome Measure Reliability Compared to First-Generation [11C]PK11195
In a kinetic modeling study of 12 healthy human subjects, [18F]FEPPA (derived from the target compound) demonstrated excellent identifiability for key outcome measures such as total distribution volume (VT) and specific distribution volume (VS) across all gray matter regions, with coefficients of variation (COV) of <7% and <8%, respectively [1]. This quantitative precision is a significant advancement over the first-generation TSPO radioligand [11C]PK11195, for which VT estimates are often reported with lower identifiability and greater variability due to its lower specific binding signal [2].
| Evidence Dimension | Coefficient of Variation (COV) of PET Outcome Measure (VT) |
|---|---|
| Target Compound Data | COV VT <7% across gray matter regions |
| Comparator Or Baseline | First-generation radioligand [11C]PK11195 (data not explicitly quantified in this study but established in literature as having poorer identifiability) |
| Quantified Difference | Superior identifiability of VT estimates from [18F]FEPPA provides higher confidence in quantifying TSPO expression. |
| Conditions | Human brain PET imaging; 2-tissue compartment model; 12 healthy volunteers; High Resolution Research Tomograph (HRRT) |
Why This Matters
Procuring this precursor enables the production of a radioligand with robust and reliable kinetic modeling properties, essential for generating high-quality quantitative data in neuroinflammation research and clinical trials.
- [1] Rusjan PM, Wilson AA, Bloomfield PM, Vitcu I, Meyer JH, Houle S, Mizrahi R. Quantitation of translocator protein binding in human brain with the novel radioligand [18F]-FEPPA and positron emission tomography. J Cereb Blood Flow Metab. 2011;31(8):1807-16. View Source
- [2] Petit-Taboué MC, Baron JC, Barré L, Travere JM, Speckel D, Camsonne R, MacKenzie ET. Brain kinetics and specific binding of [11C]PK 11195 to omega 3 sites in baboons: positron emission tomography study. Eur J Pharmacol. 1991;200(2-3):347-51. View Source
